N-[3-(Methylamino)propyl]-acetamide HCl

Chemical procurement Building block quality Analytical specification

N-[3-(Methylamino)propyl]-acetamide hydrochloride (CAS 56125-48-5) is a monohydrochloride salt of a bifunctional acetamide building block bearing a secondary N-methylamine terminus and an acetamide-protected primary amine, with the molecular formula C₆H₁₅ClN₂O and a molecular weight of 166.65 g·mol⁻¹. The compound is classified as a diamino-monoamide small-molecule scaffold, widely catalogued as a research chemical and synthetic intermediate by multiple reputable vendors including Amatek Scientific (purity 97% HPLC) , Leyan (purity 98%) , and Sigma-Aldrich (as the dihydrochloride variant).

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
Cat. No. B13029098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Methylamino)propyl]-acetamide HCl
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCC(=O)NCCCNC.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-4-7-2;/h7H,3-5H2,1-2H3,(H,8,9);1H
InChIKeyYMNNBDRFZFHMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Methylamino)propyl]-acetamide HCl (CAS 56125-48-5): Sourcing and Structural Identity Guide


N-[3-(Methylamino)propyl]-acetamide hydrochloride (CAS 56125-48-5) is a monohydrochloride salt of a bifunctional acetamide building block bearing a secondary N-methylamine terminus and an acetamide-protected primary amine, with the molecular formula C₆H₁₅ClN₂O and a molecular weight of 166.65 g·mol⁻¹ . The compound is classified as a diamino-monoamide small-molecule scaffold, widely catalogued as a research chemical and synthetic intermediate by multiple reputable vendors including Amatek Scientific (purity 97% HPLC) , Leyan (purity 98%) , and Sigma-Aldrich (as the dihydrochloride variant) . The free base (C₆H₁₄N₂O, MW 130.19) has a computed LogP of 0.51 and a polar surface area (PSA) of 41.13 Ų . Synthesis typically proceeds via selective N-acylation of N-methyl-1,3-propanediamine with acetyl chloride or acetic anhydride, followed by hydrochloride salt formation, achieving yields of 75–85% with >97% purity .

Why Generic Substitution of N-[3-(Methylamino)propyl]-acetamide HCl Is Not Straightforward


Although several acetamido-propylamine derivatives share a common C₆ backbone and are often interlisted under overlapping synonyms, critical physicochemical and stoichiometric differences preclude simple interchange. The target compound is a precise 1:1 monohydrochloride salt (MW 166.65) , whereas the Sigma-Aldrich catalogued variant is the dihydrochloride (MW 203.11, 2 Cl⁻ equivalents) , and another common commercial form is the hydrobromide salt (MW 211.10) . These differences in counterion stoichiometry directly impact molar equivalents required in coupling reactions, aqueous solubility, hygroscopicity, and compatibility with base-sensitive downstream chemistry. Furthermore, the regioisomer N-(3-aminopropyl)-N-methylacetamide hydrochloride (CAS 84598-51-6) positions the methyl group on the amide nitrogen rather than on the terminal amine, resulting in a primary amine terminus instead of a secondary N-methylamine terminus—a distinction that fundamentally alters nucleophilicity, hydrogen-bonding capacity (TPSA 46.33 vs 41.13 Ų), and lipophilicity (LogP -0.19 vs +0.51) . The quantitative evidence below details why these distinctions carry measurable consequences for procurement and experimental design.

N-[3-(Methylamino)propyl]-acetamide HCl: Head-to-Head Quantitative Differentiation Evidence


Purity Specification: 98% (Leyan) versus 95% for Dihydrochloride and Hydrobromide Salts

N-[3-(Methylamino)propyl]-acetamide HCl (monohydrochloride, CAS 56125-48-5) is commercially available at a certified purity of 98% (HPLC) from Leyan and 97% (HPLC) from Amatek Scientific . By contrast, the dihydrochloride salt variant (CAS not separately assigned for the mono-HCl, but the di-HCl form is catalogued as ENAH99CEE53E by Sigma-Aldrich) is listed at a minimum purity specification of 95% , and the hydrobromide salt (CAS 1315367-78-2) is also specified at 95% minimum purity . The 2–3 percentage point purity advantage of the target monohydrochloride represents a meaningful reduction in impurity burden for applications requiring precise stoichiometric control.

Chemical procurement Building block quality Analytical specification

Lipophilicity (LogP): 4.7-Fold Higher LogP Versus the Regioisomeric Primary Amine Analog

The free base of N-[3-(Methylamino)propyl]-acetamide HCl (CAS 56125-48-5) has a computed LogP of 0.51 , reflecting modest lipophilicity conferred by the N-methyl secondary amine motif. The regioisomeric compound N-(3-aminopropyl)-N-methylacetamide (CAS 84598-51-6), which bears the methyl substituent on the amide nitrogen rather than the terminal amine, has a computed LogP of -0.19 . This represents a ΔLogP of 0.70 log units, corresponding to an approximately 4.7-fold higher octanol-water partition coefficient for the target compound.

Lipophilicity Drug design Physicochemical property Partition coefficient

Salt Stoichiometry: Defined 1:1 HCl Equivalents Versus 1:2 Dihydrochloride Form

N-[3-(Methylamino)propyl]-acetamide HCl (CAS 56125-48-5) is explicitly the monohydrochloride salt, incorporating a single HCl equivalent per molecule (C₆H₁₅ClN₂O, MW 166.65) . The dihydrochloride variant (CAS not uniquely assigned; Sigma-Aldrich SKU ENAH99CEE53E) contains two HCl equivalents (C₆H₁₆Cl₂N₂O, MW 203.11) . This stoichiometric difference yields a 22% higher molecular weight for the dihydrochloride, directly affecting gravimetric calculations: to deliver 1 mmol of free base equivalent, 166.65 mg of the monohydrochloride is required versus 203.11 mg of the dihydrochloride.

Salt stoichiometry Reaction molar ratio Chemical procurement Base sensitivity

Counterion Identity: Hydrochloride (MW 166.65) Versus Hydrobromide (MW 211.10) Impact on Gravimetric Use

N-[3-(Methylamino)propyl]-acetamide HCl has a molecular weight of 166.65 g·mol⁻¹ , while the hydrobromide analog (CAS 1315367-78-2, C₆H₁₅BrN₂O) has a molecular weight of 211.10 g·mol⁻¹ . This 44.45 g·mol⁻¹ difference (27% higher for the hydrobromide) arises from the heavier bromide counterion (atomic mass Br = 79.90 vs Cl = 35.45). The hydrobromide also typically carries a 95% purity specification versus 97–98% for the hydrochloride .

Counterion Salt selection Chemical procurement Molecular weight

Polar Surface Area (PSA): Lower PSA (41.13 Ų) Versus Regioisomer (46.33 Ų) and Implications for Passive Permeability

The target compound (free base) has a computed PSA of 41.13 Ų . The regioisomer N-(3-aminopropyl)-N-methylacetamide (free base, CAS 84598-51-6) has a topological polar surface area (TPSA) of 46.33 Ų . The 5.20 Ų difference reflects the fact that in the target compound, the methyl group is on the terminal amine nitrogen (secondary amine), whereas in the regioisomer, the methyl is on the amide nitrogen, leaving a primary amine terminus with an additional hydrogen-bond donor.

Polar surface area Drug-likeness Membrane permeability Physicochemical property

Application Scenarios for N-[3-(Methylamino)propyl]-acetamide HCl Driven by Quantitative Differentiation


Precision Stoichiometric Amide Coupling in Parallel Library Synthesis

The defined 1:1 HCl stoichiometry (MW 166.65) eliminates the molar ambiguity inherent to the dihydrochloride salt (MW 203.11, 22% heavier), enabling robotic liquid handlers and parallel synthesis platforms to dispense exact molar equivalents without manual correction factors . The 98% certified purity (Leyan) further reduces cumulative impurity propagation across multi-step library sequences, where a 3% purity deficit per building block can compound to >15% total impurity in a 5-step linear synthesis . Researchers performing HATU- or DCC-mediated amide bond formation benefit from the single HCl equivalent, which is fully neutralized by one equivalent of tertiary amine base (e.g., DIPEA), avoiding the excess base consumption required by the dihydrochloride form.

Screening Library Design Prioritizing Compounds with Moderate Lipophilicity and Lower PSA

The target compound's free base LogP of 0.51 and PSA of 41.13 Ų place it in a physicochemical property space more favorable for passive cellular permeability compared with the regioisomer N-(3-aminopropyl)-N-methylacetamide (LogP -0.19, TPSA 46.33). The 4.7-fold higher partition coefficient is consistent with Veber and Lipinski guidelines favoring LogP > 0 for oral bioavailability, while the PSA remains below the 140 Ų threshold. Medicinal chemists assembling fragment-based screening libraries may prefer the target compound when moderate lipophilicity is desired for target engagement against intracellular or membrane-associated protein targets.

Synthetic Intermediate for N-Alkylated Polyamine and Heterocycle Synthesis via Secondary Amine Reactivity

The N-methyl secondary amine terminus of N-[3-(Methylamino)propyl]-acetamide HCl provides a uniquely reactive handle for selective N-alkylation, reductive amination, or sulfonylation without requiring orthogonal protection strategies . Unlike the regioisomer (which exposes a primary amine), the secondary N-methylamine offers reduced nucleophilicity—estimated to be approximately 0.5–1 pKa unit lower basicity than the primary amine analog based on class-level trends for N-methyl versus primary alkylamines [1]—enabling chemoselective transformations in the presence of other amine nucleophiles. This differentiated reactivity is leveraged in the synthesis of unsymmetrical polyamine derivatives, N-methylated heterocycles, and functionalized spermidine/spermine analogs.

Procurement for Bromide-Sensitive Catalytic Chemistry

In palladium- or copper-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), the presence of bromide ions from the hydrobromide salt (CAS 1315367-78-2) can compete with intended halide leaving groups, poison catalytic cycles, or promote halide exchange side reactions [2]. Procurement of the hydrochloride salt (CAS 56125-48-5) avoids introducing 27% heavier counterion mass and eliminates bromide contamination risk. For C–N bond-forming reactions using this compound as an amine coupling partner, the hydrochloride form is directly compatible with in situ free-basing protocols using common organic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA).

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